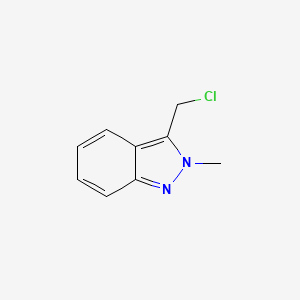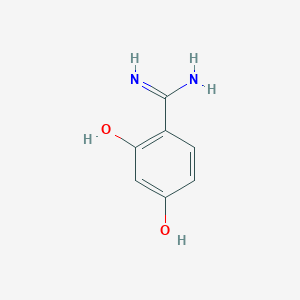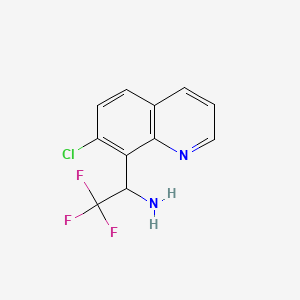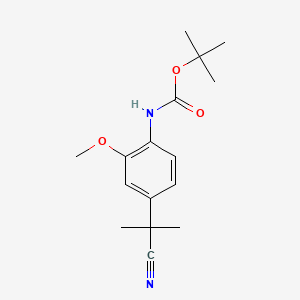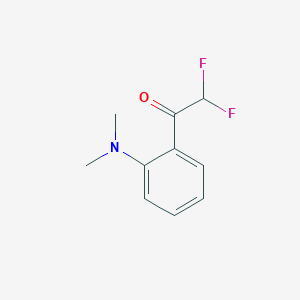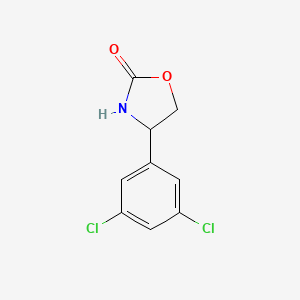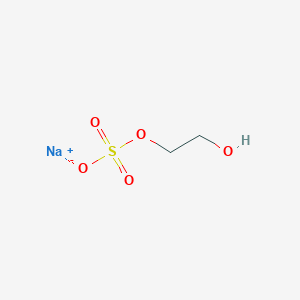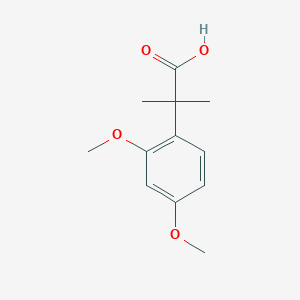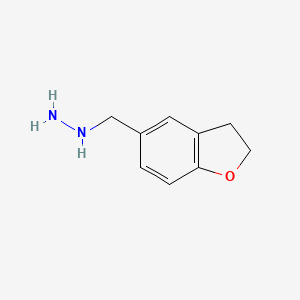
((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine typically involves the reaction of 2,3-dihydrobenzofuran with hydrazine derivatives. One common method includes the use of tert-butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate as an intermediate . The reaction conditions often involve the use of solvents like methanol or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential anti-tumor and antibacterial properties. It has shown promise in inhibiting the growth of certain cancer cell lines and bacterial strains .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its anti-tumor and antibacterial properties make it a candidate for drug development aimed at treating cancer and bacterial infections .
Industry
In the industrial sector, this compound is used in the synthesis of various chemical products. Its unique properties make it valuable in the production of pharmaceuticals and other chemical intermediates .
Mecanismo De Acción
The mechanism of action of ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and proteins involved in cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and bacterial replication .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate: This compound shares a similar benzofuran core and has been studied for its biological activities.
(E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one: Another benzofuran derivative with potential therapeutic applications.
Uniqueness
((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine stands out due to its unique hydrazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2,3-dihydro-1-benzofuran-5-ylmethylhydrazine |
InChI |
InChI=1S/C9H12N2O/c10-11-6-7-1-2-9-8(5-7)3-4-12-9/h1-2,5,11H,3-4,6,10H2 |
Clave InChI |
BUASGXQDKFDJIT-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


